molecular formula C19H23NO2 B137378 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol CAS No. 128887-78-5

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol

Cat. No. B137378
CAS RN: 128887-78-5
M. Wt: 297.4 g/mol
InChI Key: LWCAYNPNSLDGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It was first synthesized in the 1960s by Boehringer Ingelheim, a German pharmaceutical company, for the purpose of developing a new antidepressant. However, it was never marketed as a pharmaceutical drug due to its strong stimulant effects and potential for abuse. MDPV has gained popularity as a recreational drug in recent years, and its use has been associated with a number of adverse effects.

Mechanism of Action

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has a number of biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to the stimulant effects of the drug. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been associated with a number of adverse effects, including psychosis, seizures, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has a number of advantages and limitations for use in lab experiments. Its potent reuptake inhibition of dopamine, norepinephrine, and serotonin makes it a useful tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and adverse effects make it a risky substance to work with, and caution must be taken when handling and administering the drug.

Future Directions

There are a number of future directions for research on 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol but with fewer adverse effects. Another area of interest is the investigation of the long-term effects of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol use on the brain and body. Finally, research on the potential therapeutic uses of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, such as in the treatment of depression or ADHD, may also be of interest.

Synthesis Methods

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart-Wallach reaction is the most commonly used method for synthesizing 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol. It involves the reaction of 1-phenyl-2-propanone with ammonium formate and formic acid to produce the intermediate 1-phenyl-2-(methylamino)propan-1-one, which is then reduced using sodium borohydride to yield 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol.

Scientific Research Applications

1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been the subject of a number of scientific studies, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol, as well as its biochemical and physiological effects. 1,3-Dimethyl-4,6-diphenylpiperidine-3,4-diol has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased energy, alertness, and euphoria.

properties

CAS RN

128887-78-5

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1,3-dimethyl-4,6-diphenylpiperidine-3,4-diol

InChI

InChI=1S/C19H23NO2/c1-18(21)14-20(2)17(15-9-5-3-6-10-15)13-19(18,22)16-11-7-4-8-12-16/h3-12,17,21-22H,13-14H2,1-2H3

InChI Key

LWCAYNPNSLDGPO-UHFFFAOYSA-N

SMILES

CC1(CN(C(CC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O

Canonical SMILES

CC1(CN(C(CC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O

synonyms

1,3-dimethyl-4,6-diphenyl-piperidine-3,4-diol

Origin of Product

United States

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